molecular formula C20H22Cl2N2O2 B3616608 2-(2,4-dichlorophenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide

2-(2,4-dichlorophenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide

Cat. No. B3616608
M. Wt: 393.3 g/mol
InChI Key: WJFGIYDNDFJDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide, also known as MK-801, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in 1979 by a team of researchers at Merck & Co. Inc. and has since been widely used in scientific research.

Mechanism of Action

2-(2,4-dichlorophenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide binds to a specific site on the NMDA receptor, known as the phencyclidine (PCP) binding site, and prevents the receptor from functioning normally. This results in a reduction in the flow of calcium ions into the neuron, which is necessary for normal synaptic plasticity and neuronal development.
Biochemical and Physiological Effects:
The effects of this compound on the brain are complex and depend on a variety of factors, including the dose, duration of exposure, and developmental stage of the organism. In general, this compound induces a state of NMDA receptor hypofunction, which can lead to a range of biochemical and physiological effects, including altered synaptic plasticity, impaired learning and memory, and increased susceptibility to seizures.

Advantages and Limitations for Lab Experiments

One major advantage of using 2-(2,4-dichlorophenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide in laboratory experiments is its ability to selectively block the NMDA receptor, allowing researchers to study the specific effects of NMDA receptor hypofunction on the brain. However, there are also several limitations to using this compound, including the potential for toxic side effects, the need for specialized equipment and expertise to synthesize and administer the compound, and the fact that the effects of this compound can vary depending on the dose, duration of exposure, and developmental stage of the organism.

Future Directions

There are many potential future directions for research on 2-(2,4-dichlorophenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide and its effects on the brain. One area of interest is the role of NMDA receptor hypofunction in the development of neurological and psychiatric disorders, and the potential for this compound to be used as a model for these disorders. Another area of interest is the development of new compounds that can selectively target the NMDA receptor and produce more specific effects than this compound. Finally, there is also interest in exploring the potential therapeutic applications of this compound and related compounds in the treatment of neurological and psychiatric disorders.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has been extensively studied in the field of neuroscience due to its ability to selectively block the NMDA receptor. This receptor is involved in many important physiological processes, including learning and memory, synaptic plasticity, and neuronal development. By blocking the NMDA receptor, this compound can induce a state of NMDA receptor hypofunction, which has been linked to a range of neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O2/c1-14-8-10-24(11-9-14)17-5-3-16(4-6-17)23-20(25)13-26-19-7-2-15(21)12-18(19)22/h2-7,12,14H,8-11,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFGIYDNDFJDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-dichlorophenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,4-dichlorophenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(2,4-dichlorophenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(2,4-dichlorophenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(2,4-dichlorophenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(2,4-dichlorophenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.